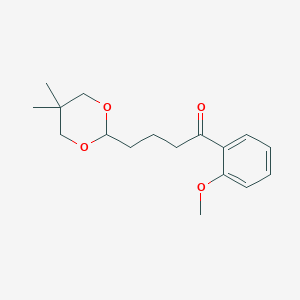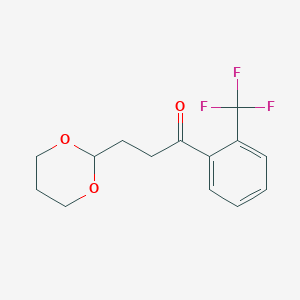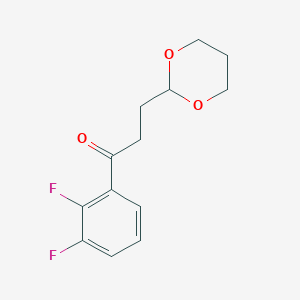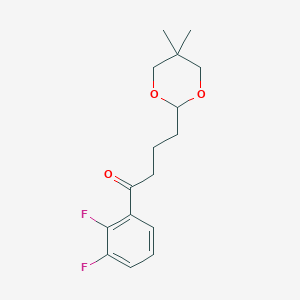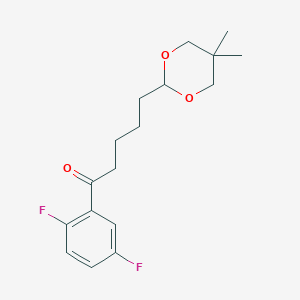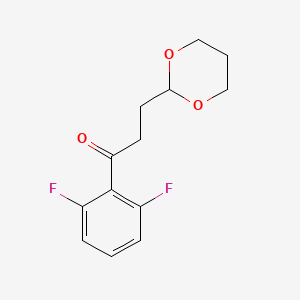
5-(3,5-Dichlorophenyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dichlorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H7Cl2NO2 . It has a molecular weight of 268.09 g/mol . The IUPAC name for this compound is 5-(3,5-dichlorophenyl)pyridine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound includes two chlorine atoms attached to the phenyl group and a carboxylic acid group attached to the pyridine ring . The InChI string for this compound is InChI=1S/C12H7Cl2NO2/c13-10-2-7(3-11(14)4-10)8-1-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 268.09 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .Applications De Recherche Scientifique
Industrial Production of Nicotinic Acid
Nicotinic acid, a component of vitamin PP essential for humans and animals, is industrially produced mainly by oxidizing 5-ethyl-2-methylpyridine. Innovative ecological methods to produce nicotinic acid are necessary for green chemistry, including using commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine (Lisicki, Nowak, & Orlińska, 2022).
Herbicidal Activity
A series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have shown excellent herbicidal activity against various weeds, suggesting the potential for developing new herbicides (Yu et al., 2021).
Synthesis of LFA-1/ICAM Inhibitors
An efficient synthesis method for 6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic acid, a potent LFA-1/ICAM inhibitor, has been developed. This process has significant implications for creating effective inhibitors for various medical applications (Zhang et al., 2010).
G Protein-Coupled Receptor Activation
Nicotinic acid is known to activate G protein-coupled receptors in certain tissues, indicating its potential in treating diseases like hypertriglyceridemia and influencing lipid levels (Lorenzen et al., 2001).
Lipid-Lowering Effects in Pharmaceuticals
Nicotinic acid has been used as a lipid-lowering drug for decades, primarily by inhibiting lipolysis in adipose tissue. Its receptor PUMA-G or HM74 in adipocytes mediates this anti-lipolytic effect (Tunaru et al., 2003).
Crystallographic Studies
Studies on ionic crystals and complexes of nicotinic acid, like 5-methylpyrazine-2carboxylic acid 4-oxide, provide insights into its structural features and potential for developing new drugs for treating hypercholesterolemia (Athimoolam & Natarajan, 2007).
Cross-Coupling Reactions in Organic Chemistry
Nicotinic acid plays a role in regioselective cross-coupling reactions with boronic acids and dihalo heterocycles, useful in synthesizing various nicotinic acids and related compounds (Houpis et al., 2010).
Reactive Extraction in Chemical Engineering
The recovery of nicotinic acid via reactive extraction with organophosphorus solvating extractants is studied to improve production efficiency in food, pharmaceutical, and biochemical industries (Kumar, Wasewar, & Babu, 2008).
Atherosclerosis Treatment
Nicotinic acid has shown potential in inhibiting atherosclerosis progression independently of its lipid-modifying effects. This discovery points to its use in treating cardiovascular diseases (Lukasova et al., 2011).
Propriétés
IUPAC Name |
5-(3,5-dichlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-10-2-7(3-11(14)4-10)8-1-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBANHRCWVIXXHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646978 |
Source


|
| Record name | 5-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887973-53-7 |
Source


|
| Record name | 5-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

